molecular formula C17H15F3N4O3S2 B6452399 4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2548998-44-1

4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B6452399
CAS No.: 2548998-44-1
M. Wt: 444.5 g/mol
InChI Key: VMLUCUQYBJVHDR-UHFFFAOYSA-N
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Description

The compound 4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole features a benzothiadiazole core (a bicyclic structure with two nitrogen and one sulfur atom) linked to a pyrrolidine ring via a sulfonyl group. The pyrrolidine is further substituted with a methyloxy bridge connected to a 6-(trifluoromethyl)pyridin-2-yl moiety. The sulfonyl group may facilitate hydrogen bonding or electrostatic interactions in biological systems.

Properties

IUPAC Name

4-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S2/c18-17(19,20)14-5-2-6-15(21-14)27-10-11-7-8-24(9-11)29(25,26)13-4-1-3-12-16(13)23-28-22-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLUCUQYBJVHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

A structurally related compound, 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (CAS: 672925-45-0), shares a sulfonylated pyrrolidine and heterocyclic core but differs in key aspects :

Feature Target Compound Compound
Core Structure Benzothiadiazole (electron-deficient, two N atoms) Benzothiazole (one N, one S atom)
Pyrrolidine Substituent [6-(Trifluoromethyl)pyridin-2-yl]oxymethyl 4-Chlorophenyl sulfonyl
Molecular Formula C₁₉H₁₆F₃N₃O₃S₂ C₁₇H₁₄ClN₂O₂S₂
Molecular Weight 475.47 g/mol 389.88 g/mol
Predicted LogP ~3.5 (higher lipophilicity due to CF₃) ~3.2 (moderate lipophilicity from Cl)

Key Implications

Benzothiazoles (as in ) are historically associated with antitumor activity, whereas benzothiadiazoles are explored for antimicrobial and optoelectronic applications.

Substituent Effects :

  • The trifluoromethylpyridine group increases lipophilicity and metabolic stability compared to the 4-chlorophenyl group, which may improve blood-brain barrier penetration or prolong half-life .
  • The chlorine substituent in ’s compound offers moderate electronegativity but lacks the steric bulk of the trifluoromethyl group.

Sulfonyl Group : Both compounds utilize a sulfonyl linker, which can enhance solubility (via polarity) and serve as a hydrogen-bond acceptor.

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